

Role of DHEAS in neuroprotection and cognitive function

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An In-depth Technical Guide on the Role of **Dehydroepiandrosterone Sulfate** (DHEAS) in Neuroprotection and Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant steroid hormones in the human body, with concentrations in the brain known to be significantly higher than in peripheral circulation.[1][2] This has led to their classification as "neurosteroids," suggesting a primary role in central nervous system (CNS) function.[3][4][5] DHEA and DHEAS levels naturally decline with age, a period that coincides with the increased prevalence of neurodegenerative diseases and cognitive decline.[1][6][7] Preclinical and clinical data have illuminated the multifaceted roles of DHEAS, including neuroprotection, modulation of synaptic plasticity, and influence over cognitive processes. Its mechanisms of action are complex, involving interactions with multiple neurotransmitter systems, activation of key survival signaling pathways, and antagonism of glucocorticoid-mediated neurotoxicity.[3][5][8][9] This technical guide synthesizes the current understanding of DHEAS, focusing on its neuroprotective mechanisms and its impact on cognitive function, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support ongoing research and drug development efforts.

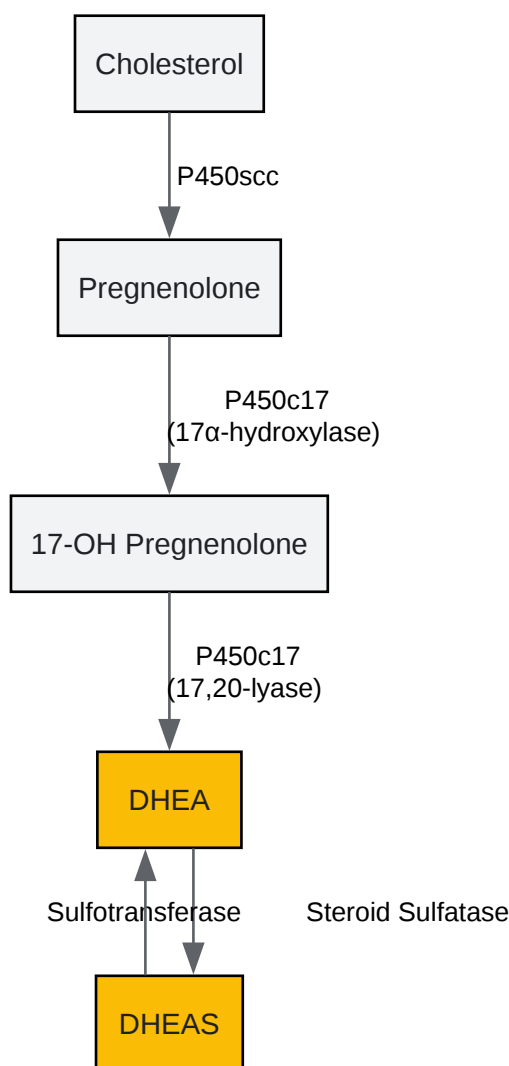
Biosynthesis and Regulation of DHEAS in the CNS

DHEA and DHEAS are synthesized in the adrenal glands, gonads, and de novo within the brain by neurons and glial cells.[\[2\]](#)[\[5\]](#)[\[10\]](#) The primary pathway begins with cholesterol.

Biosynthesis Pathway:

- Cholesterol to Pregnenolone: The rate-limiting step is the conversion of cholesterol to pregnenolone by the mitochondrial enzyme P450scc.[\[3\]](#)
- Pregnenolone to DHEA: Pregnenolone is then converted to 17-OH pregnenolone and subsequently to DHEA by the enzyme cytochrome P450c17, which possesses both 17 α -hydroxylase and 17,20-lyase activity.[\[3\]](#)
- DHEA to DHEAS: DHEA is reversibly converted to its more stable sulfated form, DHEAS, by sulfotransferase enzymes.

The presence of these enzymes in the CNS confirms local synthesis, which is critical for maintaining high intracerebral concentrations independent of peripheral production.[\[1\]](#)[\[3\]](#)[\[10\]](#)



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Fig. 1: Simplified biosynthesis pathway of DHEA and DHEAS.

Mechanisms of DHEAS-Mediated Neuroprotection

DHEAS exerts its neuroprotective effects through a variety of mechanisms, often independent of classic steroid nuclear receptors.[3] These actions include direct modulation of neurotransmitter receptors, activation of pro-survival signaling cascades, and functional antagonism of neurotoxic glucocorticoids.

Modulation of Neurotransmitter Systems

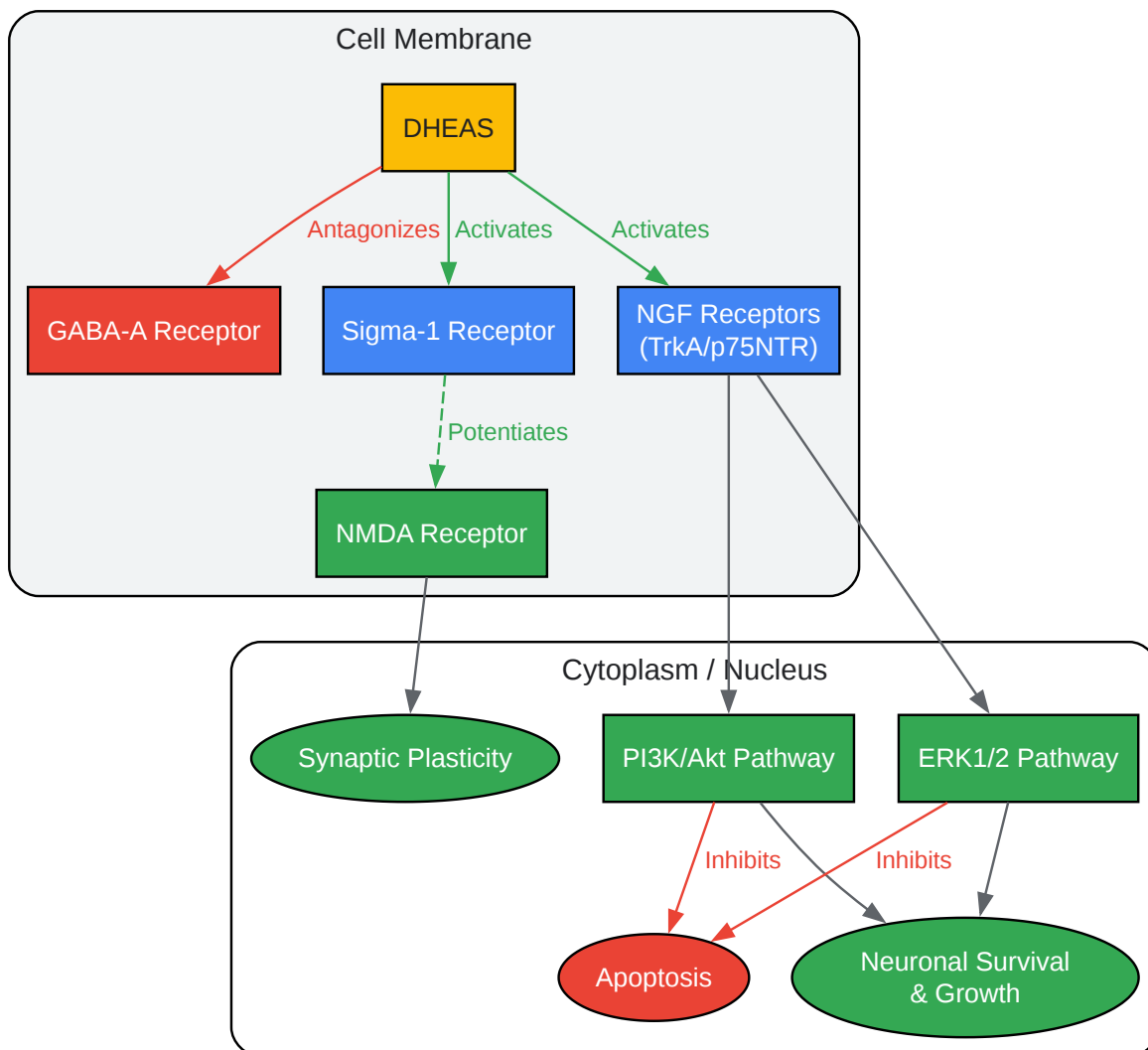
- **GABA-A Receptors:** DHEAS acts as a non-competitive antagonist at GABA-A receptors.[11] It can inhibit GABA-induced chloride influx by interacting with the picrotoxin/TBPS binding

site on the receptor complex.[12] This inhibitory action reduces neuronal inhibition, potentially enhancing neuronal excitability and plasticity.[12][13]

- **NMDA Receptors:** DHEAS positively modulates NMDA receptor function.[3][11] This potentiation is often indirect, mediated through activation of Sigma-1 ($\sigma 1$) receptors, which are coupled to G-proteins and can enhance NMDA-evoked responses.[3] This action is crucial for synaptic plasticity and neuronal survival. DHEA has been shown to rapidly increase intracellular calcium via NMDA receptor activation, which is linked to its effects on neurite growth.[14]
- **Other Systems:** Evidence also suggests DHEAS can modulate dopaminergic and serotonergic neurotransmission, potentially acting as a dopamine D2 receptor antagonist and stimulating the serotonin system, which may contribute to its effects on mood and cognition.[15]

Activation of Pro-Survival Signaling Pathways

- **PI3K/Akt Pathway:** DHEA has been shown to activate the serine-threonine protein kinase Akt, a key component of the PI3K/Akt signaling pathway, which is widely implicated in cell survival.[16] Activation of this pathway is associated with a decrease in apoptosis in neural precursor cells.[16] Studies in models of Alzheimer's disease suggest that DHEAS's anti-apoptotic properties involve the PI3K/Akt and Bcl2 signaling networks.[17]
- **NGF Receptors (TrkA and p75NTR):** DHEA can directly bind to the Nerve Growth Factor (NGF) receptors TrkA and p75NTR.[18] This interaction triggers downstream signaling, including the activation of Akt and ERK1/2 kinases, which control the function of apoptotic proteins and promote neuronal survival.[18] This suggests DHEA may act as a neurotrophic factor.



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Fig. 2: Key neuroprotective signaling pathways of DHEAS.

Anti-Glucocorticoid Effects

Chronic exposure to high levels of glucocorticoids (like cortisol) can be neurotoxic, particularly to the hippocampus. DHEA(S) has been shown to functionally antagonize glucocorticoid actions.[3][8][9] While DHEAS does not appear to bind directly to the glucocorticoid receptor (GR), DHEA may exert anti-glucocorticoid effects by downregulating GR mRNA or by modulating the splicing of the GR gene, potentially increasing the expression of the inhibitory

GR β isoform.[9][19] This counter-regulatory relationship is a critical aspect of its neuroprotective profile.

Role in Cognitive Function

The link between DHEAS levels and cognitive function is complex, with observational studies often yielding more positive results than intervention trials.

Observational Studies

Several cross-sectional and longitudinal studies have found a positive correlation between higher endogenous DHEAS levels and better cognitive performance, particularly in women.[4][20][21] Favorable associations have been noted with executive function, concentration, working memory, and global cognitive scores as measured by the Mini-Mental State Examination (MMSE).[4][20][21] Conversely, low DHEAS levels have been associated with an accelerated decline in MMSE scores in older adults.[21] In patients with Alzheimer's disease (AD), a meta-analysis found significantly lower DHEAS levels compared to healthy controls, suggesting that decreased concentrations may be an important indicator for the disease.[7]

Intervention Studies (DHEA/S Supplementation)

Results from randomized controlled trials (RCTs) investigating the effects of DHEA/S supplementation on cognition have been inconsistent and largely disappointing.[6][22][23]

- **Lack of Efficacy:** Most trials, including long-term studies, have found no significant benefit of DHEA supplementation on cognitive performance in healthy, non-demented older adults.[4][6][22][24]
- **Specific Positive Findings:** A few studies have reported limited positive effects. One found that DHEA improved visual memory recall in women after two weeks of treatment.[25] Another noted that DHEA prevented stress-induced deterioration in selective attention.[25] A systematic review of postmenopausal women identified one study showing an enhancement in visual-spatial performance.[26]
- **Negative Findings:** Some research has even reported negative effects, such as a DHEA-associated impairment on a visual memory test following a psychosocial stressor.[22][25]

The discrepancy between observational and intervention studies suggests that the relationship between DHEAS and cognition is not straightforward. Long-term, endogenous exposure may have effects that are not replicated by short-term to medium-term exogenous supplementation in later life.

Quantitative Data Summary

Table 1: DHEAS Levels in Alzheimer's Disease vs. Healthy Controls

Study / Meta-Analysis	Finding	Standardized Mean Difference (SMD)	95% Confidence Interval	p-value	Citation
Pan et al., 2019 (Meta-Analysis)	DHEAS levels significantly lower in AD patients	-0.69	-1.17 to -0.22	< 0.01	[7]
Pan et al., 2019 (Meta-Analysis)	No significant association for DHEA levels	0.51	-0.44 to 1.45	0.29	[7]

Table 2: Selected DHEA/S Intervention Trials on Cognitive Function

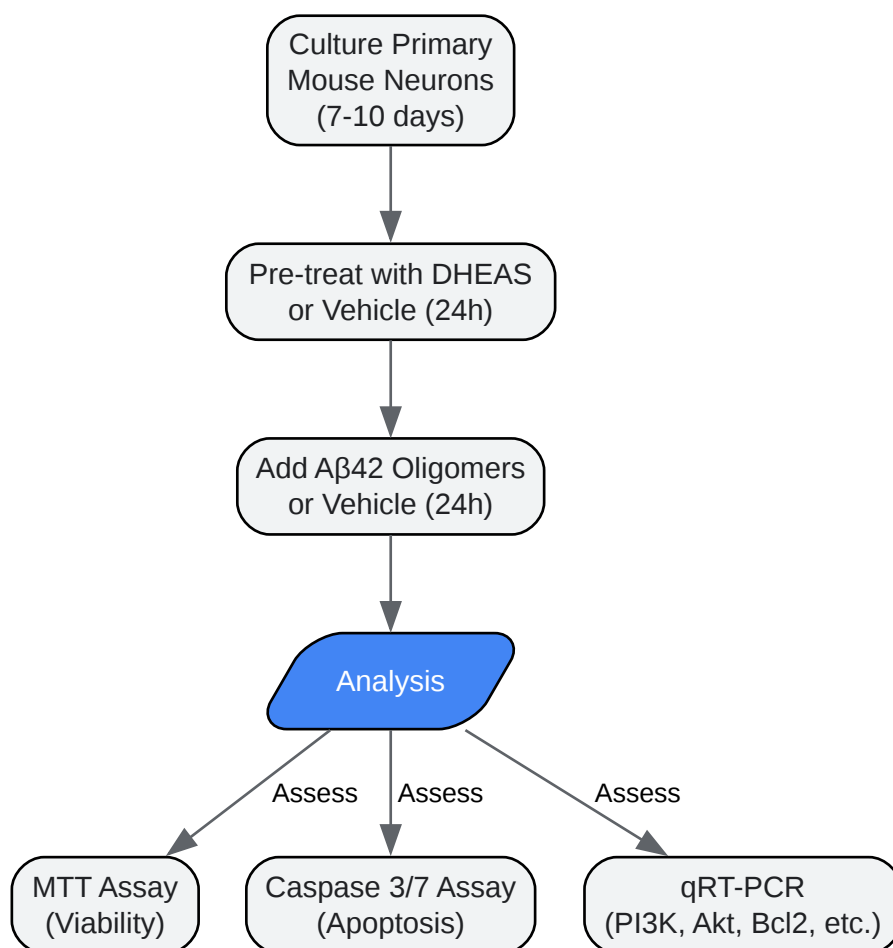
Study	Participants	Dosage & Duration	Key Cognitive Outcome	Result	Citation
Wolf et al., 1997	Normal older adults	50mg/day DHEA, 2 weeks (crossover)	Visual & Verbal Memory	Significant improvement in visual recall for women; no effect in men or on verbal memory.	[25]
Wolf et al., 1998	Normal older adults	50mg/day DHEA, 2 weeks	Post-Stressor Cognition	Prevented decline in selective attention but impaired visual memory post-stressor.	[25]
van Niekerk et al., 2001	46 men (62-76 yrs)	50mg/day DHEA, 3 months	General Cognitive Function	No significant effect.	[22]
DAWN Trial (Kritz-Silverstein et al.)	225 healthy older adults (55-85 yrs)	50mg/day DHEA, 1 year	Global Cognition	No benefit on cognitive performance.	[6] [24]

Key Experimental Protocols

In Vitro Neuroprotection Assay Against A β Toxicity

This protocol is designed to assess the protective effects of DHEAS on neurons exposed to amyloid-beta (A β) oligomers, a key pathological feature of Alzheimer's disease.

- **Cell Culture:** Primary mouse cortical neurons are harvested from embryonic day 15-17 mice and cultured in neurobasal medium supplemented with B27 and GlutaMAX. Cells are plated on poly-D-lysine-coated plates and maintained for 7-10 days in vitro to allow for maturation.
- **Preparation of A β Oligomers:** Synthetic A β 42 peptide is prepared to form toxic oligomeric species by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. The peptide is then diluted in culture medium and incubated at 4°C for 24 hours to allow for oligomerization.
- **Treatment:** Neuronal cultures are pre-treated with DHEAS (e.g., 10^{-7} M) for a specified period (e.g., 24 hours). Subsequently, toxic A β 42 oligomers (e.g., 10 μ M) are added to the culture medium for an additional 24 hours. Control groups include vehicle-only, DHEAS-only, and A β 42-only.
- **Viability Assessment:** Neuronal viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which quantifies mitochondrial metabolic activity.
- **Apoptosis Measurement:** Apoptosis is quantified by measuring the activity of caspases 3 and 7 using a commercially available luminescent or fluorescent assay kit.[\[17\]](#)
- **Gene Expression Analysis:** RNA is extracted from the treated neurons, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of key genes in survival and apoptotic pathways, such as PI3K, Akt, Bcl2, and Bax.[\[17\]](#)



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Fig. 3: Experimental workflow for an in vitro neuroprotection study.

Animal Model of Cognitive Function (Electrophysiology)

This protocol assesses how DHEAS influences synaptic plasticity, a cellular correlate of learning and memory, using hippocampal slices.

- **Animal Preparation:** Young adult male Sprague-Dawley rats are used.
- **Slice Preparation:** Following anesthesia and decapitation, the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (e.g., 400 μ m thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

- **Electrophysiological Recording:** A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- **Potentiation Protocol:**
 - **Long-Term Potentiation (LTP):** A stable baseline of fEPSPs is recorded for 20-30 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
 - **Primed Burst (PB) Potentiation:** A threshold stimulation protocol is used, consisting of a single priming pulse followed by a brief, patterned burst of pulses (e.g., 4 pulses at 100 Hz), which mimics endogenous hippocampal activity.[\[27\]](#)[\[28\]](#)
- **DHEAS Administration:** DHEAS is administered either systemically (e.g., 24 mg/kg, s.c.) to the animal prior to slice preparation or is bath-applied directly to the hippocampal slice in the recording chamber at a specific concentration (e.g., 100 nM).[\[28\]](#)[\[29\]](#)
- **Data Analysis:** The slope of the fEPSP is measured and plotted over time. The magnitude of potentiation is calculated as the percentage increase in the fEPSP slope after the induction protocol compared to the pre-induction baseline.

Conclusion and Future Directions

DHEAS is a potent neurosteroid with clear neuroprotective properties demonstrated across numerous preclinical models. Its ability to modulate critical neurotransmitter systems, activate pro-survival pathways, and counteract glucocorticoid toxicity provides a strong rationale for its role in maintaining neuronal health. However, its therapeutic potential for improving cognitive function in humans remains unproven, as intervention trials have largely failed to translate the promising findings from observational and preclinical studies.

Future research should focus on several key areas:

- **Long-Term, Low-Dose Trials:** The lack of efficacy in supplementation trials may be due to improper dosing, duration, or the advanced age of participants. Trials initiated earlier in the

aging process and sustained for longer periods may be necessary to observe neuroprotective benefits.

- **Targeted Populations:** Rather than studying healthy older adults, future trials could focus on populations with documented DHEAS deficiency or those at high risk for cognitive decline, where the effects of supplementation might be more pronounced.
- **Novel Analogs:** Developing synthetic DHEAS analogs with improved pharmacokinetic profiles and greater specificity for neuronal targets (e.g., Sigma-1 or NGF receptors) could lead to more effective therapeutics with fewer off-target effects.
- **Mechanism Elucidation:** Further investigation is needed to fully understand the downstream effects of DHEAS on gene transcription, neuroinflammation, and synaptic architecture, particularly its interplay with the glucocorticoid system in the context of chronic stress and aging.^{[2][30]}

By addressing these questions, the scientific and drug development communities can better clarify the true therapeutic potential of DHEAS and its related pathways for preventing and treating neurodegenerative diseases and cognitive decline.

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